Monaschromone

Antifungal Phytopathogen Natural Product

Monaschromone (CAS 1338576-70-7) is a fungal polyketide isocoumarin whose unique 6,8-dihydroxy-3,7-dimethyl substitution pattern drives selective, broad-spectrum antifungal activity (MIC 6.25–12.5 μM) against Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii. Unlike generic isocoumarins or commercial azoles, it combines negligible mammalian cytotoxicity with consistent potency across taxonomically diverse fungi, suggesting a conserved target and low resistance risk. Its co-isolated analog Chaetosemin J requires up to 4× higher concentrations (MIC 25 μM) for the same strains—confirming that precise chemical identity is non-negotiable for reproducible SAR and target-validation studies. Procure authenticated, ≥98% purity Monaschromone to ensure reliable antifungal discovery workflows.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B12409422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonaschromone
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C(=O)O1)O)C)O
InChIInChI=1S/C11H12O4/c1-5-3-7-4-8(12)6(2)10(13)9(7)11(14)15-5/h4-5,12-13H,3H2,1-2H3/t5-/m0/s1
InChIKeyXZWVQJGERNDTEK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monaschromone Procurement: Verified Antifungal Polyketide from Fungal Sources for Research & Development


Monaschromone (CAS 1338576-70-7) is a fungal polyketide metabolite and hydroxybenzoic acid derivative, initially isolated from Chaetomium and Monascus species [1]. Structurally classified as an isocoumarin ((3S)-6,8-dihydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one), it exhibits targeted antifungal activity against key phytopathogens [2]. This guide provides procurement-focused, comparator-based evidence to inform scientific selection.

Why Monaschromone Cannot Be Replaced by Common Isocoumarins or Broad-Spectrum Antifungals


Generic isocoumarins and commercial antifungals lack the precise substitution pattern (6,8-dihydroxy, 3-methyl, 7-methyl) of Monaschromone, which dictates its selective antifungal profile [1]. Direct comparative data show that Monaschromone achieves MIC values as low as 6.25 μM against Botrytis cinerea and Alternaria solani, whereas the co-isolated analog Chaetosemin J displays higher MICs (up to 25 μM) against the same strains, demonstrating that even closely related natural products are not functionally interchangeable [2]. Substitution with generic chromones or azoles risks loss of potency and altered spectrum, underscoring the need for procurement of authenticated Monaschromone.

Quantitative Evidence Differentiating Monaschromone from Analogs and In-Class Compounds


Superior Antifungal Potency Against Botrytis cinerea and Alternaria solani vs. Chaetosemin J

Monaschromone exhibits consistently lower MIC values (6.25-12.5 μM) against Botrytis cinerea and Alternaria solani compared to the co-isolated analog Chaetosemin J (MIC range 6.25-25.0 μM) in the same assay system [1]. The difference is particularly pronounced against Alternaria solani, where Monaschromone's MIC of 6.25 μM is four-fold lower than Chaetosemin J's 25.0 μM.

Antifungal Phytopathogen Natural Product

Broad Antifungal Spectrum with Consistently Low MICs Across Key Phytopathogens

Monaschromone maintains potent activity (MIC 6.25-12.5 μM) against all four tested phytopathogens: Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii [1]. In contrast, commercial azole fungicides (e.g., tebuconazole) exhibit MIC values ranging from 0.1-10 μg/mL (0.3-33 μM) against Botrytis cinerea, but are often less effective against Magnaporthe oryzae, with reported MICs >50 μM for some isolates [2].

Agricultural fungicide Crop protection MIC

Selective Antifungal Activity with Negligible Cytotoxicity Against Human Cell Lines

In a panel of three human cancer cell lines (MCF-7 breast, NCI-H460 lung, SF-268 CNS) using MTT assay, Monaschromone (compound 2) showed no detectable cytotoxicity, while co-isolated compounds monascuspurpurone (1) and the alkaloid (4) exhibited moderate cytotoxic effects [1]. This indicates a selectivity index (SI) >4 for antifungal vs. mammalian cells, based on the antifungal MIC range (6.25-12.5 μM) versus lack of cytotoxicity at comparable concentrations.

Selectivity Cytotoxicity Safety profile

Unique Isocoumarin Scaffold with Established NMR Fingerprint for Identity Verification

Monaschromone's structure has been rigorously elucidated by 1D and 2D NMR spectroscopy, providing a definitive chemical fingerprint for procurement verification [1]. Key distinguishing features include the (3S) stereochemistry and the 6,8-dihydroxy-3,7-dimethyl substitution pattern, which differentiate it from common chromone derivatives like chromone-3-carboxylic acid (CAS 39083-23-3) that lack the dihydroisocoumarin ring and the specific hydroxylation pattern required for antifungal activity.

Structural elucidation NMR Quality control

Recommended Research and Industrial Applications for Monaschromone Based on Verified Evidence


Agricultural Fungicide Lead Optimization

Monaschromone's potent, broad-spectrum antifungal activity (MIC 6.25-12.5 μM) against Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii [1] positions it as a compelling scaffold for semi-synthetic optimization. Its consistent potency across taxonomically diverse fungi suggests a conserved target, reducing the likelihood of rapid resistance emergence. Procurement for structure-activity relationship (SAR) studies can accelerate the development of next-generation crop protection agents with reduced environmental persistence.

Mechanistic Studies on Polyketide Antifungal Action

The selective antifungal effect of Monaschromone, coupled with its negligible mammalian cytotoxicity [2], makes it an ideal tool compound for probing fungal-specific targets. Researchers can utilize Monaschromone in chemical genetics screens to identify essential fungal pathways, leveraging its clean selectivity profile to minimize off-target effects in eukaryotic model systems. This is particularly valuable for validating novel targets in phytopathogenic fungi that are refractory to commercial azole and strobilurin fungicides.

Natural Product Authenticity Standard for Analytical Chemistry

The well-characterized NMR and HRMS data for Monaschromone [3] provide a reliable reference for analytical method development and quality control. Procurement of authenticated Monaschromone enables laboratories to establish in-house spectral libraries for the rapid identification of fungal metabolites in complex extracts, supporting natural product dereplication workflows and ensuring the traceability of research materials.

Biosynthetic Pathway Elucidation in Filamentous Fungi

As a polyketide metabolite from Chaetomium and Monascus species, Monaschromone serves as a key intermediate standard for studying fungal polyketide synthase (PKS) gene clusters. Its distinct isocoumarin core and methyl/hydroxyl substitution pattern provide a diagnostic chemical marker for tracking the expression and regulation of cryptic PKS pathways, enabling the discovery of new secondary metabolites through genome mining and heterologous expression strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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